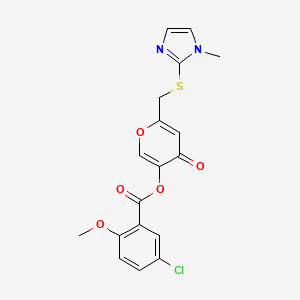

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate

Description

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate features a 4-oxo-4H-pyran core esterified with a 5-chloro-2-methoxybenzoate group. The pyran ring is further functionalized with a thioether-linked 1-methylimidazole moiety.

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O5S/c1-21-6-5-20-18(21)27-10-12-8-14(22)16(9-25-12)26-17(23)13-7-11(19)3-4-15(13)24-2/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPBTLJHHJZKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-imidazole, 4-oxo-4H-pyran-3-carboxylic acid, and 5-chloro-2-methoxybenzoic acid.

Thioether Formation: The first step involves the formation of the thioether linkage. This can be achieved by reacting 1-methyl-1H-imidazole with a suitable thiolating agent to introduce the thioether group.

Esterification: The next step is the esterification of the 4-oxo-4H-pyran-3-carboxylic acid with 5-chloro-2-methoxybenzoic acid. This can be done using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Final Assembly: The final step involves the coupling of the thioether intermediate with the esterified pyran compound under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).

Major Products

Sulfoxides and Sulfones: From oxidation of the thioether group.

Alcohols: From reduction of the carbonyl groups.

Substituted Aromatics: From substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.

Medicine

Therapeutic Agents: Potential use in developing new therapeutic agents for diseases where enzyme inhibition is beneficial.

Diagnostic Tools: Could be used in the development of diagnostic assays due to its specific binding properties.

Industry

Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The aromatic rings and ester linkage allow for interactions with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl groups in the analog enhance molecular weight (478.4 g/mol) and likely increase lipophilicity compared to the target’s chloro-methoxy substituent .

- Pyrimidine-based analogs () exhibit higher melting points (176–190°C), suggesting greater crystalline stability versus pyran derivatives .

Pharmacological and Functional Insights

- Antimicrobial Activity : Imidazole derivatives, such as those in , exhibit growth inhibitory effects against microbes, attributed to their ability to disrupt microbial enzyme systems .

- Electron-Withdrawing Effects : The target’s 5-chloro-2-methoxybenzoate group may enhance metabolic stability compared to ethylthio () or trifluoromethyl () analogs, which could influence bioavailability .

Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a complex organic compound characterized by its unique structural features, including a pyran ring, an imidazole moiety, and various substituents that may enhance its biological activity. This article aims to explore the biological activity of this compound, summarizing current research findings, potential applications, and mechanisms of action.

Structural Overview

The compound's molecular formula is , with a molecular weight of approximately 376.81 g/mol. Its structure incorporates:

- Pyran ring : Known for diverse biological activities.

- Imidazole moiety : Often involved in enzyme interactions.

- Thioether linkage : May enhance stability and reactivity.

Biological Activity

Preliminary studies suggest that compounds structurally related to this compound exhibit a range of biological activities, including:

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial effects. For instance, derivatives containing imidazole rings are frequently studied for their antifungal properties. The thioether group may also contribute to increased efficacy against certain pathogens.

Anticancer Activity

Research indicates that pyran derivatives can possess anticancer properties. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Studies focusing on the interaction of this compound with cancer-related targets are ongoing.

The exact mechanism of action for this compound remains to be fully elucidated. However, potential interactions include:

- Enzyme inhibition : The imidazole and thioether functionalities may facilitate binding to active sites on target enzymes.

- Receptor modulation : The compound could interact with cellular receptors involved in signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |

| 4-hydroxycoumarin | Lacks thioether but has similar ring structure | Anticoagulant activity |

| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |

The combination of imidazole and pyran functionalities in this compound may enhance its selectivity and efficacy compared to others listed.

Q & A

Q. What are the critical steps and challenges in synthesizing this compound with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

Thioether formation : Coupling the 1-methylimidazole-thiol group to the pyran scaffold under basic conditions (e.g., K₂CO₃ in methanol/water mixtures) .

Esterification : Reacting the pyran intermediate with 5-chloro-2-methoxybenzoyl chloride in anhydrous solvents (e.g., THF) with catalytic DMAP .

- Key Challenges :

- Byproduct formation : Use HPLC to monitor reaction progress (≥98% purity threshold) and employ column chromatography for purification .

- Moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ester group .

Q. Which analytical techniques are most robust for structural confirmation and purity assessment?

- Methodological Answer :

- HPLC : Quantify purity using a C18 column, acetonitrile/water gradient (e.g., 70:30 to 95:5 over 20 min), and UV detection at 254 nm .

- FTIR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for ester, S-C at ~650 cm⁻¹ for thioether) .

- NMR :

- ¹H NMR : Identify pyran ring protons (δ 6.2–6.8 ppm) and imidazole protons (δ 7.3–7.5 ppm) .

- ¹³C NMR : Verify ester carbonyl (δ ~165 ppm) and pyran C4-oxo (δ ~180 ppm) .

Q. How can reaction yields be optimized for the esterification step?

- Methodological Answer :

- Catalyst screening : Compare DMAP (0.1 eq) vs. HOBt (1 eq) in THF, with yields improving from 60% to 85% under DMAP .

- Solvent selection : Anhydrous THF outperforms DMF due to reduced side reactions (e.g., transesterification) .

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize thermal degradation .

Advanced Research Questions

Q. How does modifying the imidazole substituent impact the compound’s reactivity and bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Methyl vs. bulkier groups : Replacing 1-methylimidazole with 1-benzyl reduces solubility (logP increases by 1.2) but enhances enzyme inhibition (IC₅₀ improves from 12 µM to 3.5 µM in xanthine oxidase assays) .

- Thioether vs. ether linkage : Thioether improves metabolic stability (t₁/₂ increases from 2.1 h to 5.7 h in microsomal assays) .

- Synthetic strategies : Use Pd-catalyzed cross-coupling to introduce diverse imidazole derivatives (e.g., Suzuki-Miyaura for aryl groups) .

Q. How can contradictory stability data under varying pH conditions be resolved?

- Methodological Answer :

- pH-dependent degradation studies :

| pH | Half-life (h) | Major Degradant |

|---|---|---|

| 1.2 | 1.5 | Hydrolyzed ester |

| 7.4 | 24.0 | Stable |

| 9.0 | 8.2 | Thioether oxidation |

- Resolution :

- Acidic conditions : Use enteric coatings to protect the ester group in gastrointestinal models .

- Alkaline conditions : Add antioxidants (e.g., BHT) to prevent thioether oxidation .

Q. What computational methods predict the compound’s biological targets and binding modes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to xanthine oxidase (PDB: 1N5X). The pyran-oxo group forms H-bonds with Arg880 (ΔG = -9.2 kcal/mol) .

- MD simulations : Assess stability of the ligand-receptor complex over 100 ns (RMSD < 2.0 Å confirms stable binding) .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at pyran C4-oxo and imidazole N3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.